molecular formula C14H18N2 B8455235 Phenyl(cyclohexylamino)acetonitrile

Phenyl(cyclohexylamino)acetonitrile

Cat. No. B8455235
M. Wt: 214.31 g/mol
InChI Key: YWDSNLCDCHQKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05521220

Procedure details

A solution of 0.98 g (9.4 mmol) of sodium bisulfite in 4 ml of water was treated with 0.96 ml (9.4 mmol) benzaldehyde in 5 ml of methanol. The resulting mixture was cooled to 5°-10° C. and treated with cyclohexylamine, whereupon a thick precipitate was formed. With the reaction mixture still at approximately 5° C., solid potassium cyanide (0.61 g, 9.4 mmol) was added portionwise over 2 minutes. The precipitate became thick enough to halt stirring and 5 ml of 1:1 methanol water was added to facilitate stirring. The reaction mixture was allowed to warm to room temperature over a 16 hour period. The mixture was then filtered and the product was washed with methanol-water and dried in air. There were obtained 1.6 grams (79.6% yield) of the above titled product. 1H NMR (300 MHz, CDCl3) δ7.5-7.3 (m, 5H), 4.82 (s, 1H), 2.9-2.8 (m, 1H), 2.0 (d, 1H, J=12 Hz), 1.75-1.62 (m, 4H), 1.4-1.0 (m, 6H). 13C NMR (75 MHz, CDCl3) δ135.56, 128.99, 128.91, 127.29, 119.35, 54.87, 51.68, 33.87, 31.94, 25.95, 24.66, 24.27. IR CHCl3 λ 2220 cm-1. Mass Spectrum m/e 214 p+.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
79.6%

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:14]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[C-:21]#[N:22].[K+]>O.CO.O.CO>[CH:14]1([NH:20][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:21]#[N:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1,4.5,8.9|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
0.61 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to halt stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 5°-10° C.
CUSTOM
Type
CUSTOM
Details
was formed
STIRRING
Type
STIRRING
Details
to facilitate stirring
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the product was washed with methanol-water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.